17alpha-Hydroxy pregnenolone-d3
Overview
Description
17alpha-Hydroxy pregnenolone-d3 is a labelled metabolite of pregnenolone, a steroid hormone involved in the biosynthesis of other steroids. It is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This compound is used in various scientific research applications due to its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxy pregnenolone-d3 involves the hydroxylation of pregnenolone at the C17alpha position. This step is typically performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often include specific temperature and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors that maintain the necessary conditions for enzyme activity. The process includes the extraction and purification of the compound to achieve high purity levels suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
17alpha-Hydroxy pregnenolone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated steroids.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are used in further biochemical and pharmacological studies .
Scientific Research Applications
17alpha-Hydroxy pregnenolone-d3 is widely used in scientific research due to its stable isotope labelling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography for the analysis of steroid metabolism.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of pharmaceuticals and as a quality control standard in the production of steroid-based drugs
Mechanism of Action
The mechanism of action of 17alpha-Hydroxy pregnenolone-d3 involves its interaction with steroid hormone receptors and enzymes involved in steroidogenesis. It acts as a precursor in the biosynthesis of other steroids, such as dehydroepiandrosterone (DHEA) and glucocorticosteroids. The molecular targets include the cytochrome P450 enzymes CYP17A1 and 3alpha-hydroxysteroid dehydrogenase, which catalyze the conversion of pregnenolone to its hydroxylated and reduced forms .
Comparison with Similar Compounds
Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated steroid involved in glucocorticosteroid synthesis.
Dehydroepiandrosterone (DHEA): A steroid hormone synthesized from pregnenolone.
Pregnenolone: The parent compound from which 17alpha-Hydroxy pregnenolone-d3 is derived.
Uniqueness
This compound is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and analysis of steroid metabolism are required .
Biological Activity
17alpha-Hydroxy pregnenolone-d3 is a steroid hormone that plays a crucial role in the biosynthesis of gonadal and adrenal steroid hormones. It is synthesized from pregnenolone through the action of cytochrome P450 17alpha hydroxylase (CYP17), which is pivotal in the delta-5 steroidogenic pathway. Understanding its biological activity is essential for insights into various endocrine disorders, particularly congenital adrenal hyperplasia (CAH).
This compound is produced in the adrenal glands and gonads. The conversion pathway begins with cholesterol, which is converted into pregnenolone by the enzyme P450scc. Subsequently, pregnenolone is transformed into 17alpha-hydroxy pregnenolone by CYP17, which also catalyzes the production of dehydroepiandrosterone (DHEA) from 17alpha-hydroxy pregnenolone. The regulation of these enzymatic activities is influenced by several factors, including the availability of cofactors and post-translational modifications of CYP17 .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Hormonal Regulation:
- Steroidogenesis: It serves as a precursor in the synthesis of androgens and estrogens, influencing sexual development and reproductive functions.
- Adrenal Function: Elevated levels are often associated with conditions such as CAH, particularly in cases with 21-hydroxylase deficiency where there is an accumulation of steroid precursors .
2. Clinical Implications:
- Congenital Adrenal Hyperplasia: Patients with CAH exhibit elevated plasma levels of 17alpha-hydroxy pregnenolone due to enzymatic blockages in steroid synthesis pathways. This elevation can be utilized as a biomarker for diagnosing specific forms of CAH .
- Hypertension and Hypokalemia: Excessive production can lead to mineralocorticoid effects, resulting in hypertension and hypokalemia due to increased sodium retention and potassium excretion .
Research Findings
A variety of studies have investigated the implications of this compound in both physiological and pathological contexts.
Table 1: Summary of Key Research Findings
Case Studies
Several case studies illustrate the clinical significance of measuring 17alpha-Hydroxy pregnenolone levels:
Case Study 1: Female Patient with 17α-Hydroxylase Deficiency
A female patient diagnosed with 17α-hydroxylase deficiency exhibited significantly elevated levels of 17alpha-hydroxy pregnenolone. After treatment with glucocorticoids, her blood pressure stabilized, and menstrual cycles were restored, demonstrating the importance of this compound in managing hormonal imbalances .
Case Study 2: Congenital Adrenal Hyperplasia
In a cohort study involving patients with CAH, plasma levels of both pregnenolone and 17alpha-hydroxy pregnenolone were significantly higher compared to controls. This finding underscores their utility in diagnosing and managing adrenal insufficiencies .
Properties
IUPAC Name |
2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-DBAXYKBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849614 | |
Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105078-92-0 | |
Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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